molecular formula C8H9N3 B1289478 (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine CAS No. 933691-80-6

(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

Cat. No.: B1289478
CAS No.: 933691-80-6
M. Wt: 147.18 g/mol
InChI Key: SSAMGZYCCCUIEN-UHFFFAOYSA-N
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Description

(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Biochemical Analysis

Biochemical Properties

(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs involves binding to the receptor’s active site, thereby inhibiting its kinase activity. This inhibition can lead to the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are often implicated in cancer progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . By targeting FGFRs, this compound disrupts critical signaling pathways that cancer cells rely on for growth and survival. Additionally, this compound can affect cell signaling pathways, leading to altered gene expression and metabolic changes. For instance, the inhibition of FGFR signaling by this compound can result in decreased expression of genes involved in cell cycle progression and increased expression of pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFR kinase activity. This compound binds to the ATP-binding pocket of the receptor, preventing ATP from accessing the site and thereby inhibiting the receptor’s phosphorylation activity . This inhibition blocks the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound may also interact with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of FGFR signaling . Over time, continuous exposure to this compound can lead to cumulative effects on cell viability and function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth and increased apoptosis in cancer cells . At very high doses, this compound may also cause toxic effects, such as liver toxicity and hematological abnormalities . Therefore, careful optimization of dosage is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as an FGFR inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, this compound may affect metabolic flux by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in cellular energy production and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . Once inside the cell, this compound may interact with intracellular proteins and organelles, influencing its localization and accumulation . The compound’s distribution within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity . Targeting signals within the compound’s structure may also direct it to specific cellular compartments, such as the nucleus or mitochondria, where it can exert additional effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves multi-step procedures. One common method starts with the formation of the pyrrolo[2,3-b]pyridine core, followed by functionalization at the 3-position to introduce the methanamine group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually includes the reduction of a nitrile or an imine intermediate to yield the methanamine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and automated systems are often employed to ensure consistency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert nitro or nitrile groups into amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced or modified using various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products: The major products formed from these reactions include oxo derivatives, reduced amines, and substituted pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is unique due to its specific inhibition of FGFRs, which makes it a promising candidate for targeted cancer therapy. Its structural features allow for high binding affinity and specificity towards these receptors, distinguishing it from other similar heterocyclic compounds.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAMGZYCCCUIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591755
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933691-80-6
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-(azidomethyl)-1H-pyrrolo[2,3-b]pyridine (A-4) (1.50 g, 8.63 mmol) in EtOAc (150 mL) was added 10% Pd/C (1.10 g). The resulting reaction mixture was stirred under one atmosphere of H2 at room temperature for 3 h. The mixture was filtered, and the filtrate was concentrated to afford the title compound (1.15 g).
Name
3-(azidomethyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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